Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)-
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Overview
Description
Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- is a complex organic compound characterized by its unique structure, which includes an ethanamine backbone substituted with diethyl groups and a sulfonyl group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- typically involves multiple steps:
Formation of the Trimethoxyphenyl Sulfonyl Chloride: This step involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Amination: The sulfonyl chloride intermediate is then reacted with N,N-diethylethanamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-diethyl-: A simpler analog without the sulfonyl and trimethoxyphenyl groups.
N,N-diethyl-2-(phenylsulfonyl)ethanamine: Similar structure but lacks the trimethoxy groups.
N,N-diethyl-2-(methoxyphenylsulfonyl)ethanamine: Contains a methoxy group instead of trimethoxy groups.
Uniqueness
Ethanamine, N,N-diethyl-2-((2,3,4-trimethoxyphenyl)sulfonyl)- is unique due to the presence of the trimethoxyphenyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its reactivity and potential biological activity compared to simpler analogs.
Properties
CAS No. |
103595-55-7 |
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Molecular Formula |
C15H25NO5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2,3,4-trimethoxyphenyl)sulfonylethanamine |
InChI |
InChI=1S/C15H25NO5S/c1-6-16(7-2)10-11-22(17,18)13-9-8-12(19-3)14(20-4)15(13)21-5/h8-9H,6-7,10-11H2,1-5H3 |
InChI Key |
PXTHPMMZJNHDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
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